benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione
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Description
The compound seems to be a complex organic molecule that likely belongs to the class of compounds known as benzoimidazoles . Benzoimidazoles are used in various fields, including medicinal chemistry, due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as benzo[4,5]imidazo[1,2-a]pyrimidine derivatives have been synthesized . For instance, one method involves the use of iodine as an efficient catalyst for the synthesis of spiro [benzo [4,5]imidazo [1,2- c ]quinazoline-6,3′-indolin]-2′-one derivatives in an ionic liquid .Future Directions
Mechanism of Action
Target of Action
Similar compounds such as benzo[4,5]imidazo[1,2-a]pyrimidine derivatives have been studied and found to targetCyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in inflammation and pain, making it a common target for anti-inflammatory drugs .
Mode of Action
They do this by fitting into the active site of the COX-2 enzyme, preventing it from catalyzing the production of pro-inflammatory mediators .
Biochemical Pathways
Cox-2 inhibitors generally affect theprostaglandin synthesis pathway . By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of inflammation and pain .
Result of Action
Compounds that inhibit cox-2, like the related benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, typically result in a reduction of inflammation and pain .
Action Environment
It’s worth noting that factors such as ph, temperature, and the presence of other compounds can potentially affect the activity and stability of many chemical compounds .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione involves the condensation of 2-amino-4,5-dimethoxybenzoic acid with 2-nitrobenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced to the corresponding amine using sodium borohydride. The resulting amine is then cyclized with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the desired product.", "Starting Materials": [ "2-amino-4,5-dimethoxybenzoic acid", "2-nitrobenzaldehyde", "sodium borohydride", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5-dimethoxybenzoic acid with 2-nitrobenzaldehyde to form the corresponding Schiff base in the presence of a suitable solvent and a catalyst.", "Step 2: Reduction of the Schiff base using sodium borohydride in the presence of a suitable solvent and a catalyst to form the corresponding amine.", "Step 3: Cyclization of the amine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a suitable solvent and a catalyst to form benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione." ] } | |
CAS RN |
688792-98-5 |
Product Name |
benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione |
Molecular Formula |
C15H9N3O2S |
Molecular Weight |
295.32 |
IUPAC Name |
5,7-dioxa-11,13,20-triazapentacyclo[11.7.0.02,10.04,8.014,19]icosa-1(20),2,4(8),9,14,16,18-heptaene-12-thione |
InChI |
InChI=1S/C15H9N3O2S/c21-15-17-10-6-13-12(19-7-20-13)5-8(10)14-16-9-3-1-2-4-11(9)18(14)15/h1-6H,7H2,(H,17,21) |
InChI Key |
RZSPRVUJHAKGTH-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=NC5=CC=CC=C5N4C(=S)N3 |
solubility |
not available |
Origin of Product |
United States |
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